K-Ras(G12C) inhibitor 12, also known as ASP6918, is a potent compound specifically designed to target the K-Ras(G12C) mutation, which is prevalent in various cancers, notably non-small cell lung cancer. This mutation occurs in approximately 13% of lung adenocarcinomas and has been historically considered "undruggable." Recent advancements in medicinal chemistry have led to the development of inhibitors that can effectively bind to this mutant form of K-Ras, thereby inhibiting its oncogenic activity .
K-Ras(G12C) inhibitor 12 is classified as a covalent inhibitor, meaning it forms a permanent bond with the target protein. This compound was developed through structure-based drug design and has shown significant promise in preclinical models . Its primary mechanism involves binding to cysteine 12 within the switch-II pocket of the K-Ras(G12C) protein, locking it in an inactive state .
The synthesis of K-Ras(G12C) inhibitor 12 involves several key steps. Initially, a precursor compound was identified, which underwent optimization based on structure-activity relationships. The synthetic route typically includes:
Specific synthetic pathways have been detailed in patents and scientific literature, emphasizing the importance of optimizing substituents for improved biological activity .
The molecular structure of K-Ras(G12C) inhibitor 12 features a complex arrangement that allows for effective interaction with the target protein. Key structural components include:
The compound's molecular formula and mass data have been characterized through techniques such as mass spectrometry and NMR spectroscopy .
K-Ras(G12C) inhibitor 12 primarily undergoes a covalent reaction with the cysteine residue at position 12 of the K-Ras protein. This reaction can be summarized as follows:
This mechanism has been validated through biochemical assays demonstrating reduced downstream signaling activity in treated cells .
The mechanism by which K-Ras(G12C) inhibitor 12 exerts its effects involves several steps:
Studies have shown that this inhibition can lead to significant antitumor effects in xenograft models .
K-Ras(G12C) inhibitor 12 exhibits several notable physical and chemical properties:
These properties are critical for determining its suitability for clinical applications .
K-Ras(G12C) inhibitor 12 has several important applications in cancer research and therapy:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3